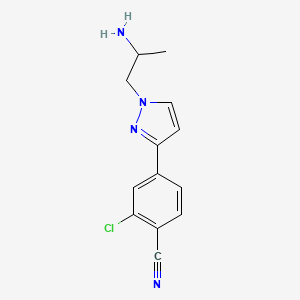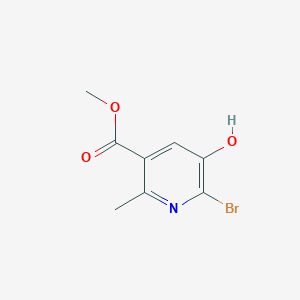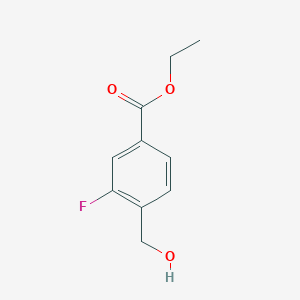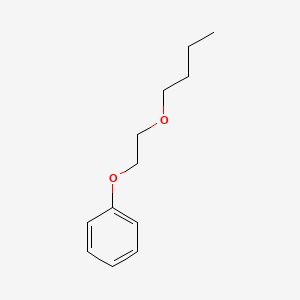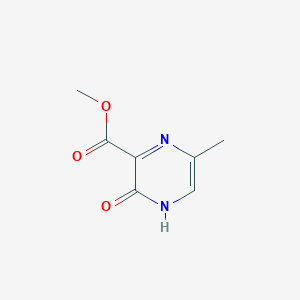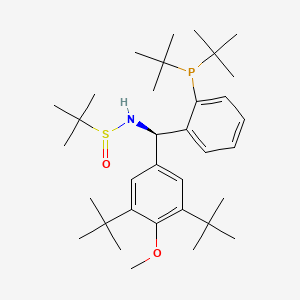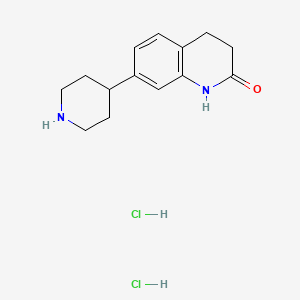
7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one dihydrochloride is a chemical compound that belongs to the class of quinolinones It is characterized by the presence of a piperidine ring attached to a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one dihydrochloride typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the quinolinone core.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinolinone derivatives.
Reduction: Dihydroquinolinone derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biological assays to study its effects on cellular pathways and receptor interactions.
Industry: It is utilized in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-(Piperidin-4-yloxy)-1H-indole
- 3-Piperidin-4-yl-1H-indole
Uniqueness
7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one dihydrochloride is unique due to its specific structural features, such as the combination of a piperidine ring and a dihydroquinolinone core
Properties
Molecular Formula |
C14H20Cl2N2O |
|---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
7-piperidin-4-yl-3,4-dihydro-1H-quinolin-2-one;dihydrochloride |
InChI |
InChI=1S/C14H18N2O.2ClH/c17-14-4-3-11-1-2-12(9-13(11)16-14)10-5-7-15-8-6-10;;/h1-2,9-10,15H,3-8H2,(H,16,17);2*1H |
InChI Key |
BVNAOKXCXXDFCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC3=C(CCC(=O)N3)C=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


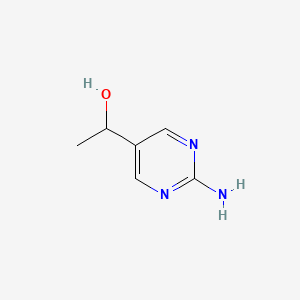
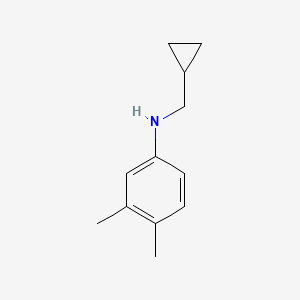
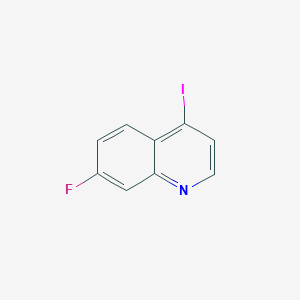
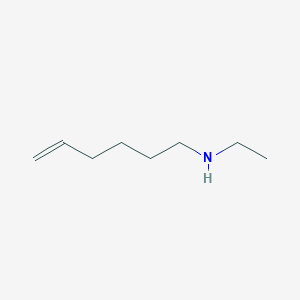

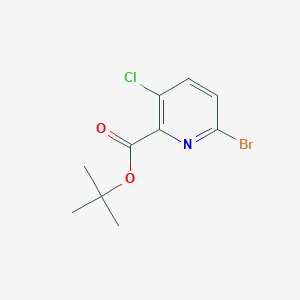
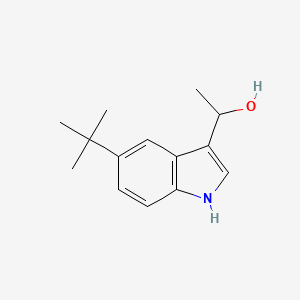
![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine hydrochloride](/img/structure/B13657617.png)
